2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one
Overview
Description
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one typically involves the condensation of 4-hydroxybenzaldehyde with isoquinoline derivatives under specific reaction conditions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-hydroxybenzaldehyde and isoquinoline derivatives.
Reaction Setup: Utilizing reactors with precise temperature and pressure control.
Catalysis: Employing acid catalysts to facilitate the condensation reaction.
Purification: Using techniques such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or hydroxyquinones.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated phenylisoquinolines.
Scientific Research Applications
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the isoquinoline core can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylisoquinolin-1(2H)-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
4-Hydroxyisoquinolin-1(2H)-one: Hydroxy group is attached to the isoquinoline ring, altering its electronic properties and reactivity.
Uniqueness
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one is unique due to the presence of the hydroxyphenyl group, which enhances its ability to participate in hydrogen bonding and electrophilic aromatic substitution reactions. This structural feature also contributes to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2H-isoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(18)16-14/h1-9,17H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXSRTRJTOGLAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20434-92-8 | |
Record name | NSC341341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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